molecular formula C21H19N3O4 B2970382 4-{2-Cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamido}benzoic acid CAS No. 1808370-55-9

4-{2-Cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamido}benzoic acid

Cat. No. B2970382
CAS RN: 1808370-55-9
M. Wt: 377.4
InChI Key: FWAGZDAQNDPKKX-UHFFFAOYSA-N
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Description

“4-{2-Cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamido}benzoic acid” is a chemical compound with the CAS Number: 1095913-20-4 . It has a molecular weight of 258.28 .


Molecular Structure Analysis

The molecular structure of this compound is complex, as it contains multiple functional groups including a cyano group, a phenyl group, a morpholin-4-yl group, and a carboxylic acid group . The exact structure would need to be determined using techniques such as NMR or X-ray crystallography .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 258.28 . Other physical and chemical properties such as boiling point, melting point, solubility, and stability would need to be determined experimentally .

Scientific Research Applications

Nonlinear Optics (NLO)

The compound’s structure suggests potential applications in nonlinear optics. Compounds with similar frameworks have been studied for their ability to exhibit NLO behavior, which is crucial for optical communication, data storage, and sensing technologies .

Dye-Sensitized Solar Cells (DSSC)

Related compounds have been used as dyes in DSSCs due to their ability to absorb light and convert it into electrical energy. The conjugated system and electron-withdrawing groups in this compound could make it a suitable sensitizer, contributing to the efficiency of solar cells .

Safety and Hazards

As with any chemical compound, handling “4-{2-Cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamido}benzoic acid” requires appropriate safety precautions. It is advisable to use personal protective equipment as required and to handle the compound in a well-ventilated area .

properties

IUPAC Name

4-[[2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c22-14-17(20(25)23-18-5-3-16(4-6-18)21(26)27)13-15-1-7-19(8-2-15)24-9-11-28-12-10-24/h1-8,13H,9-12H2,(H,23,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAGZDAQNDPKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{2-Cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamido}benzoic acid

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